Ethyl 6-quinolinecarboxylate

Descripción

Significance of Nitrogen-Containing Heterocyclic Compounds in Chemical Sciences

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of essential molecules. openmedicinalchemistryjournal.comresearchgate.net These compounds are integral to many of the biochemical processes necessary for life; for instance, the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are nitrogen heterocycles. researchgate.netnih.gov Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them ideal scaffolds for interacting with biological targets. nih.govmdpi.com Consequently, nitrogen-containing heterocycles are exceptionally prominent in pharmaceuticals, with some analyses indicating that they are present in over 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). openmedicinalchemistryjournal.comnih.gov Beyond medicine, their applications are widespread, encompassing roles in agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The continuous and rapid development in the synthesis of these compounds underscores their vitality and utility across the chemical sciences. openmedicinalchemistryjournal.com

Overview of Quinoline (B57606) Derivatives as Privileged Scaffolds in Research

Among the myriad of nitrogen-containing heterocycles, the quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a special status in academic and industrial research. orientjchem.orgijpsr.com This bicyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a template for designing ligands for diverse biological targets. orientjchem.org Quinoline derivatives exhibit a remarkably broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgijpsr.comnih.govresearchgate.net This versatility has fueled extensive research, making the quinoline nucleus a key focus for the discovery and development of new therapeutic agents. ijpsr.comresearchgate.net

The study of quinoline chemistry has a rich history spanning over a century. Early synthetic methodologies were often characterized by harsh reaction conditions, with the Skraup synthesis—involving the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent—being a representative industrial method. As the field has matured, synthetic approaches have evolved significantly. Modern research focuses on developing more efficient, environmentally friendly, and versatile methods for constructing the quinoline skeleton, often employing techniques like copper-catalyzed reactions and microwave-assisted synthesis to improve yields and accessibility. orgsyn.org

The academic fascination with the quinoline core is driven by its proven and potential therapeutic applications. orientjchem.org Researchers have extensively explored quinoline derivatives for a wide range of biological activities. ijpsr.comresearchgate.net These include, but are not limited to, agents for treating malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and various cancers. nih.govresearchgate.net The quinoline scaffold is a critical component in the development of drugs targeting cell proliferation, angiogenesis, and nuclear receptor modulation. researchgate.net Furthermore, ongoing research investigates their potential as neuroprotective agents, antioxidants, anticonvulsants, and cardiovascular drugs, highlighting the scaffold's immense potential in medicinal chemistry. nih.govresearchgate.net

Specific Focus on Ethyl 6-Quinolinecarboxylate within the Quinoline Family

Within the extensive family of quinoline derivatives, this compound emerges as a compound of specific academic interest, primarily due to its role as a versatile synthetic intermediate.

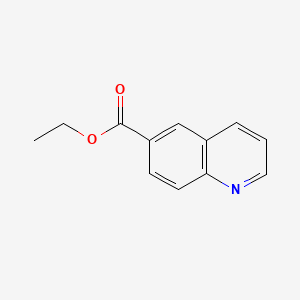

This compound is structurally defined by the core quinoline rings system with an ethoxycarbonyl (ethyl ester) group attached at the 6-position of the benzene portion of the bicyclic structure. cas.org This specific substitution pattern distinguishes it from other positional isomers, such as those with substituents on the pyridine ring or at other positions on the benzenoid ring. cymitquimica.com The placement of the ester functionality at this position is significant; it is a key site for further chemical derivatization, allowing for the extension of the molecular framework through reactions like hydrolysis to the corresponding carboxylic acid, followed by amide coupling. orgsyn.orgsmolecule.com

The primary rationale for the dedicated academic investigation of this compound lies in its utility as a building block in organic synthesis. It serves as a crucial intermediate in the preparation of more complex and often biologically active molecules. Its structural framework is a precursor for synthesizing targeted compounds for pharmaceutical research, particularly in the development of agents for neurological disorders and as kinase inhibitors. The compound's value is therefore not typically as an end-product itself, but as a foundational component that enables the efficient construction of novel and elaborate chemical entities for further scientific exploration.

Established and Novel Synthetic Approaches to Quinoline Carboxylates

The synthesis of the quinoline ring system has been a subject of extensive research for over a century. nih.gov Classical methods have been refined and novel approaches developed to improve efficiency, yield, and substrate scope. nih.govresearchgate.netosi.lv These strategies are crucial for accessing functionalized quinolines like this compound.

Classical Quinoline Synthesis Reactions and their Modern Adaptations

Several named reactions form the bedrock of quinoline synthesis. nih.goviipseries.orgjptcp.comwikipedia.org These classical methods, while foundational, often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov Consequently, significant effort has been dedicated to their modernization. researchgate.netosi.lv

Friedländer Annulation and its Role in Substituted Quinolinecarboxylic Ester Synthesis

The Friedländer synthesis, first reported in 1882, is a straightforward method for producing quinolines. nih.govorganicreactions.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester. organicreactions.orgalfa-chemistry.comresearchgate.net This reaction is highly versatile for creating substituted quinolines. researchgate.net

The general mechanism can proceed through two primary pathways. One involves an initial aldol condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org Modern adaptations of the Friedländer synthesis focus on milder reaction conditions and improved efficiency. Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been successfully employed. wikipedia.orgorganic-chemistry.org Furthermore, solvent-free conditions and microwave irradiation have been utilized to enhance reaction rates and yields. organic-chemistry.orgmdpi.com For the synthesis of quinolinecarboxylic esters, β-ketoesters are key reactants, leading to the formation of polysubstituted quinoline products. nih.gov

Table 1: Catalysts and Conditions in Modern Friedländer Synthesis

| Catalyst | Reaction Conditions | Advantages |

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | Rapid, efficient |

| Iodine | Solvent-free | Efficient |

| Neodymium(III) nitrate hexahydrate | - | Efficient, rapid |

| Silver phosphotungstate | - | Recyclable, novel |

| Nafion NR50 | Ethanol, microwave irradiation | Environmentally friendly |

Povarov Reaction for Quinoline Core Formation

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether, to yield tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing the quinoline framework and is often carried out as a one-pot, three-component reaction. wikipedia.org

The mechanism involves the Lewis acid-catalyzed activation of the imine, followed by a stepwise electrophilic addition of the alkene and subsequent electrophilic aromatic substitution to close the ring. wikipedia.org Variations of the Povarov reaction have expanded its scope, including the use of different catalysts and reaction partners. researchgate.net For instance, a four-component variation allows for the introduction of an additional nucleophile, such as an alcohol. wikipedia.org Recent advancements have also demonstrated the use of iodine as a mediator in a formal [3+2+1] cycloaddition to directly synthesize substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org

Doebner Reaction and its Limitations/Improvements for Quinoline-4-carboxylic Acids

The Doebner reaction, a variation of the Doebner-von Miller synthesis, involves the reaction of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgnih.gov This three-component reaction is a key method for accessing this important class of quinoline derivatives. iipseries.orgimist.ma

A significant limitation of the classical Doebner reaction is the low yield obtained when using anilines bearing electron-withdrawing groups. nih.govacs.org To address this, a modified "Doebner hydrogen-transfer reaction" has been developed. This improved method enhances the yield of electron-deficient quinolines by understanding the relationship between the oxidation of the intermediate dihydroquinoline and the reduction of the imine. nih.govacs.org This advancement has broadened the substrate scope and allows for the large-scale synthesis of bioactive molecules. nih.gov Other improvements include the use of microwave irradiation and various catalysts to improve reaction efficiency. imist.ma

Table 2: Comparison of Classical and Improved Doebner Reaction

| Feature | Classical Doebner Reaction | Improved Doebner Hydrogen-Transfer Reaction |

| Aniline Substrates | Poor yields with electron-withdrawing groups | Good yields with both electron-donating and electron-withdrawing groups |

| Reaction Mechanism | Standard condensation and cyclization | Involves a hydrogen-transfer step |

| Scalability | Limited for certain substrates | Suitable for large-scale synthesis |

Combes, Conrad–Limpach, and Knorr Syntheses for Quinoline Derivatives

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org Polyphosphoric acid is often used as the catalyst and dehydrating agent. iipseries.orgwikipedia.org

The Conrad–Limpach synthesis is used to prepare 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) by reacting anilines with β-ketoesters. scribd.comwikipedia.org The reaction conditions, particularly temperature, determine the final product. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate that cyclizes to a 4-quinolone. pharmaguideline.com

The Knorr quinoline synthesis , on the other hand, typically occurs at higher temperatures and involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. iipseries.orgwikipedia.orgsynarchive.com Under these conditions, the aniline first reacts with the ester group of the β-ketoester to form the β-ketoanilide intermediate. wikipedia.org The choice between the Conrad-Limpach and Knorr pathways can be influenced by the reaction conditions, with the Knorr product being the thermodynamically favored one. wikipedia.org

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgacs.org Several MCRs have been developed for the synthesis of quinoline derivatives. acs.orgacs.orgresearchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next. These reactions are also highly efficient as they avoid the need for purification of intermediates, saving time and resources. For example, a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization cascade has been reported for the synthesis of substituted quinolines. organic-chemistry.orgorganic-chemistry.org These advanced strategies represent the forefront of synthetic chemistry, enabling the efficient construction of complex heterocyclic systems like this compound. researchgate.net

Advanced Synthetic Methodologies for Quinoline Carboxylate Derivatives

The synthesis of quinoline frameworks, particularly functionalized quinoline carboxylates like this compound, is a significant area of research in organic chemistry due to their prevalence in biologically active compounds. Modern synthetic strategies have moved towards more efficient, atom-economical, and environmentally benign methods. This article details several advanced methodologies and reaction pathways for the synthesis of quinoline carboxylates and their derivatives.

2 Advanced Synthetic Methodologies and Reaction Pathways

A novel and efficient approach for synthesizing highly substituted 3-quinolinecarboxylic esters involves a tandem benzylation-cyclization cascade reaction. nih.govresearchgate.netmdpi.com This methodology utilizes the reaction of 2-amino-aryl alcohols with β-ketoesters. The process is catalyzed by a catalytic amount of iron(III) chloride (FeCl3) and proceeds via a tandem benzylation-cyclization mechanism to afford the corresponding 3-quinolinecarboxylic esters in good to high yields. nih.govnih.gov This method is distinct from the classical Friedländer annulation. nih.gov

This strategy has been successfully extended to a propargylation-cyclization sequence. In this variation, 2-nitrophenyl propargyl alcohols react with β-ketoesters, catalyzed by both FeCl3 and tin(II) chloride (SnCl2), to produce 4-alkyne-3-quinolinecarboxylic esters. nih.govresearchgate.netmdpi.com The reaction first involves the propargylation of the β-ketoester, followed by the reduction of the nitro group and subsequent cyclization to form the quinoline ring. nih.govnih.gov

Table 1: Tandem Reactions for Quinolinecarboxylic Esters

| Reaction Type | Reactants | Catalysts | Product | Yield |

|---|---|---|---|---|

| Benzylation-Cyclization | 2-Amino-aryl alcohols, β-Ketoesters | FeCl3 | 3-Quinolinecarboxylic esters | Good to High |

The reaction between 2-amino-aryl alcohols and β-ketoesters is a cornerstone of modern quinoline synthesis, particularly for producing 3-quinolinecarboxylic esters. nih.govnih.gov This transformation, often catalyzed by Lewis acids such as FeCl3, proceeds through a cascade mechanism that is more efficient than traditional methods like the Skraup or Doebner-von Miller syntheses, which often require harsh conditions. nih.gov The process generally involves the initial formation of an intermediate through the reaction of the alcohol and the ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring system. nih.govresearchgate.netmdpi.com Various transition metal catalysts, including those based on iridium and cobalt, have also been employed to facilitate the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, offering an environmentally benign route to quinolines. rsc.org

A distinct methodology for the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives involves the use of N-hydroxysuccinimide (NHS) esters of anthranilic acids. researchgate.net This approach is centered on the C-acylation of the anions of β-keto esters with these activated anthranilic acid derivatives. The resulting C-acylated intermediate products spontaneously cyclize to yield 3-ethoxycarbonyl-4-oxoquinoline derivatives. researchgate.net This method allows for the introduction of a variety of substituents at the 1 and 2 positions of the quinoline ring by selecting the appropriate anthranilic acids and β-keto esters. The structures of the resulting 2-substituted 3-ethoxycarbonyl-4-oxoquinolines have been confirmed using IR and NMR spectral data. researchgate.net

The synthesis of saturated heterocyclic systems like hexahydroquinolines has been advanced through the development of one-pot, multi-component reactions. A green chemistry approach for the tandem synthesis of hexahydroquinoline derivatives utilizes dimedone, ammonium acetate, various aryl aldehydes, and malononitrile in an aqueous medium without an external catalyst. nih.gov While this specific protocol yields hexahydroquinoline-3-carbonitriles, it demonstrates the principle of one-pot synthesis for this class of compounds.

More directly related, the Hantzsch synthesis method has been adapted to produce derivatives of hexahydroquinoline-3-carboxylate. nih.govorganic-chemistry.org This involves the reaction of an aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde), a 1,3-cyclohexanedione derivative, and an appropriate alkyl acetoacetate in the presence of ammonium acetate, which serves as the nitrogen source. nih.govorganic-chemistry.org These multi-component reactions are valued for their efficiency, high atom economy, and often milder reaction conditions. nih.gov

Table 2: One-Pot Synthesis of Hexahydroquinoline Derivatives

| Method | Reactants | Key Features | Product Type |

|---|---|---|---|

| Catalyst-Free Aqueous Synthesis | Dimedone, Ammonium Acetate, Aryl Aldehydes, Malononitrile | Green chemistry, aqueous media, no external catalyst | Hexahydroquinoline-3-carbonitriles |

Three-component reactions are a powerful tool for the efficient construction of complex molecules like quinoline-4-carboxylic acids from simple precursors. The Doebner reaction is a classical example, involving the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net Recent advancements have focused on improving the yields of this reaction, especially for anilines bearing electron-withdrawing groups, which typically perform poorly under conventional conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov By optimizing reaction conditions, such as the choice of solvent and acid catalyst, the Doebner hydrogen-transfer reaction can be successfully applied to a broader range of substrates, including for the large-scale synthesis of bioactive molecules. organic-chemistry.orgnih.gov

Another approach involves a Lewis acid-mediated three-component coupling of aldehydes, amines, and alkynes. mdpi.com Catalysts such as FeCl3 and Yb(OTf)3 can facilitate a domino reaction sequence involving imine formation, imine addition to the alkyne, cyclization, and subsequent oxidation to furnish the quinoline product. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHHAAQTOHCWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224770 | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-38-9 | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73987-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-QUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

3 Catalyst-Mediated Synthetic Routes

The use of catalysts is central to many modern synthetic methodologies for quinolines, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Iron(III) chloride (FeCl3) has emerged as an inexpensive, abundant, and effective Lewis acid catalyst for the synthesis of quinoline (B57606) derivatives. nih.gov It plays a crucial role in the cascade synthesis of 3-quinolinecarboxylic esters from 2-amino-aryl alcohols and β-ketoesters. nih.govnih.gov The catalyst facilitates a tandem benzylation-cyclization process, leading to highly substituted quinoline products in good yields. nih.govresearchgate.netmdpi.com

FeCl3 also catalyzes other types of cascade cyclizations. For instance, it can promote multiple cross-dehydrogenative-coupling reactions in one pot, leading to the formation of ring-fused tetrahydroquinoline derivatives from arylamines and N-substituted lactams. mdpi.com Furthermore, FeCl3 has been used to mediate three-component reactions of aldehydes, amines, and alkynes to produce substituted quinolines. mdpi.com The versatility and low cost of FeCl3 make it a valuable catalyst in the synthesis of the quinoline core structure.

Catalyst-Mediated Synthetic Routes

Palladium-Catalyzed C-H Functionalization with Quinoline-Carboxylate Ligands

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex organic molecules. In this context, quinoline derivatives, including those with carboxylate functionalities, can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond for subsequent bond formation. This strategy allows for the regioselective introduction of various substituents.

The carboxylate group, often in conjunction with a nitrogen atom in the quinoline ring, can chelate to the palladium center, forming a stable palladacycle intermediate. This intermediate brings the catalyst in close proximity to a specific C-H bond, facilitating its cleavage. This directed approach has been utilized for the arylation, alkylation, and alkenylation of aromatic and heteroaromatic systems. For instance, carboxylate-directed C-H activation has been coupled with carbonylation to produce dicarboxylic acids. While direct synthesis of ethyl 6-quinolinecarboxylate using this method as the primary ring-forming step is less common, the principles are widely applied in the functionalization of pre-formed quinoline rings.

Indium(III)-Mediated Cyclization Reactions

Indium(III) salts, such as indium(III) iodide (InI₃), have been identified as effective catalysts for promoting cyclization reactions. acs.org These reactions often proceed through the electrophilic activation of an alkyne or alkene moiety, followed by an intramolecular nucleophilic attack. acs.org

In the context of quinoline synthesis, indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles represents a potent strategy. acs.org The reaction is initiated by the η² coordination of the indium(III) catalyst with the alkyne, triggering a 6-endo-dig cyclization. This is followed by a subsequent C-C bond formation through hydroarylation, leading to complex polycyclic structures. acs.org While this specific example leads to tricyclic frameworks, the underlying principle of indium-catalyzed activation and cyclization can be adapted for the synthesis of substituted quinolines from appropriately designed acyclic precursors. The choice of the indium salt is crucial, with InI₃ often showing superior efficacy compared to other salts like In(OTf)₃ or In(acac)₃. acs.org

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion of Indoles

A novel and efficient method for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. This reaction proceeds via a proposed cyclopropanation-ring expansion pathway. The rhodium catalyst generates a rhodium carbenoid from the diazo compound, which then undergoes cyclopropanation across the 2- and 3-positions of the indole ring.

The resulting labile indoline halocyclopropyl ester intermediate spontaneously undergoes a ring-opening and elimination of HX (where X is a halogen) to form the stable aromatic quinoline ring system. This method is notable for its mild reaction conditions and good to high yields.

| Indole Substrate | Halodiazoacetate | Yield (%) |

|---|---|---|

| Indole | Ethyl chlorodiazoacetate | 90 |

| Indole | Ethyl bromodiazoacetate | 84 |

| Indole | Ethyl iododiazoacetate | 70 |

| 5-Bromoindole | Ethyl bromodiazoacetate | 82 |

| 6-Chloroindole | Ethyl bromodiazoacetate | 75 |

This table presents the yields for the synthesis of various ethyl quinoline-3-carboxylate derivatives using the Rh(II)-catalyzed cyclopropanation-ring expansion method.

Gold-Catalyzed Annulations for Quinolinecarboxylates

Gold catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes and allenes toward nucleophilic attack. Various gold-catalyzed intermolecular annulation reactions have been developed for the synthesis of quinolines. These strategies include the reaction of aniline derivatives with carbonyl compounds or alkynes.

One notable approach is the gold-catalyzed [4+2] annulation reaction between terminal arylynes and nitrones to afford quinoline derivatives. These methodologies are often characterized by their high efficiency and broad substrate scope, providing a powerful route to functionalized quinoline systems, including quinolinecarboxylates.

Magnetic Nanoparticle Catalysis for Quinoline Derivatives

In line with the principles of green chemistry, heterogeneous catalysts that can be easily recovered and reused are highly sought after. Magnetic nanoparticles (MNPs) have emerged as excellent catalyst supports due to their high surface area and the ease of separation from the reaction mixture using an external magnet.

Several MNP-based catalysts have been developed for the synthesis of quinoline derivatives. These catalysts often consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species. For example, Fe₃O₄@SiO₂ nanoparticles functionalized with acidic or metallic species have been used to catalyze multicomponent reactions, such as the Friedländer annulation, to produce quinolines in high yields. The key advantages of these systems include short reaction times, high product yields, and excellent reusability of the catalyst for multiple reaction cycles without a significant loss of activity.

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ | Multicomponent synthesis of benzo-[h]quinoline-4-carboxylic acids | Solvent-free conditions, reusable |

| Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Friedländer Annulation | High yields, catalyst reusable for at least 6 runs |

| Nano Cobalt Ferrite (CoFe₂O₄) | Cyclization of aldehyde, nitrile, and 8-hydroxyquinoline | Microwave-assisted, rapid, easy separation |

This table summarizes various magnetic nanoparticle catalysts used in the synthesis of quinoline derivatives, highlighting their applications and benefits.

Photocatalytic Systems for Quinoline Carboxylate Synthesis

Visible-light photocatalysis has become a prominent strategy in organic synthesis, offering mild and environmentally friendly reaction conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate chemical transformations through electron transfer processes.

Both metal-based (e.g., ruthenium or iridium complexes) and metal-free organic dyes have been employed as photocatalysts for quinoline synthesis. For instance, the Povarov reaction, a [4+2] cycloaddition, can be facilitated by a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst to produce quinolines under oxidant-free conditions, generating H₂ as the only byproduct. libretexts.org Another approach involves the iron-catalyzed, visible-light-driven decarboxylation of alkyl carboxylic acids to generate alkyl radicals, which can then add to the quinoline ring in a Minisci-type reaction. researchgate.net These methods provide sustainable alternatives to traditional synthetic protocols that often require harsh conditions or stoichiometric oxidants. libretexts.orgresearchgate.net

Functional Group Modifications and Derivatization Strategies

The this compound molecule possesses two primary sites for chemical modification: the ester functional group and the quinoline ring system. These sites allow for a wide range of derivatization strategies to produce novel compounds. ashp.orgreachemchemicals.commasterorganicchemistry.com

Reactions at the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding quinoline-6-carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Alkaline hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible reaction that goes to completion, yielding the carboxylate salt. chemguide.co.uklibretexts.orgyoutube.com Subsequent acidification protonates the salt to give the free carboxylic acid. chemguide.co.uk

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. nih.govresearchgate.net This is commonly achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). nih.gov Alternatively, direct aminolysis of the ester with an amine can form the amide, although this often requires heating or catalytic activation. researchgate.netyoutube.com

Reduction: The ester group can be reduced to a primary alcohol, (quinolin-6-yl)methanol. ucalgary.ca This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.cachemistrysteps.com Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters. libretexts.org Partial reduction to the aldehyde is also possible using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.orgchemistrysteps.com

Reactions on the Quinoline Nucleus:

Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, reactions can occur on the benzene (B151609) ring portion of the molecule. gcwgandhinagar.comquimicaorganica.orgfirsthope.co.in Electrophilic attack preferentially occurs at the C5 and C8 positions, which are electronically richer compared to C6 and C7. quimicaorganica.orgfirsthope.co.in Therefore, reactions like nitration or halogenation on this compound would be expected to yield a mixture of 5- and 8-substituted products. firsthope.co.iniust.ac.ir

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. gcwgandhinagar.comfirsthope.co.in For this compound, nucleophilic substitution would require the presence of a good leaving group at one of these positions, which is not inherent to the parent molecule.

Esterification of Quinolinecarboxylic Acids

The direct synthesis of this compound is most commonly achieved through the esterification of quinoline-6-carboxylic acid. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields this compound. masterorganicchemistry.comlibretexts.org

Table 1: Conditions for Fischer Esterification of Quinolinecarboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Quinoline-6-carboxylic Acid | Ethanol (excess) | H₂SO₄ (conc.) | Reflux | This compound | masterorganicchemistry.comchemistrysteps.com |

| Quinoline-6-carboxylic Acid | Ethanol (excess) | HCl (gas) | Reflux | This compound | masterorganicchemistry.com |

Halogenation and Nitration of Aromatic Rings

The introduction of halogen and nitro groups onto the quinoline ring of this compound is a key step in the synthesis of many pharmaceutical intermediates. These electrophilic aromatic substitution reactions are governed by the directing effects of the fused benzene and pyridine rings.

Halogenation: The regioselectivity of halogenation on the quinoline nucleus can be complex. For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acids as the halogen source has been developed for the regioselective halogenation at the C5 position. nih.govrsc.orgresearchgate.net This method is operationally simple and proceeds at room temperature. rsc.org The precise position of halogenation on the this compound ring depends on the reaction conditions and the specific halogenating agent used. Quantum mechanics calculations can be employed to predict the regioselectivity by comparing the activation energies for halogenation at different positions. wuxiapptec.com

Nitration: Nitration of the quinoline ring is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents. For instance, the nitration of 6-nitroquinoline with potassium cyanide (KCN) has been studied, leading to substitution products. stackexchange.com The introduction of a nitro group is often a precursor step for the synthesis of aminoquinolines, which are valuable intermediates.

Oxidation and Reduction Reactions of Quinolinecarboxylates

Oxidation and reduction reactions are fundamental for modifying the functional groups on the quinolinecarboxylate scaffold.

A crucial transformation is the reduction of a nitro group, often introduced via nitration, to an amino group. This conversion is vital for further derivatization, such as in the synthesis of quinolone antibiotics. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. prepchem.comcommonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, also effectively reduce aromatic nitro groups to amines. commonorganicchemistry.comresearchgate.netresearchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. commonorganicchemistry.comwikipedia.org For example, SnCl₂ is known for its mildness and tolerance of various functional groups. researchgate.net

An example is the synthesis of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester, where a nitro precursor is reduced. researchgate.net This amino derivative is a key intermediate for building more complex structures.

Introduction of Diverse Substituents on the Quinoline Ring

The functionalization of the quinoline ring with various substituents is essential for modulating the biological activity of the resulting compounds. A key strategy involves the introduction of an amino group, often via the reduction of a nitro group as previously described, which then serves as a handle for further modifications.

For instance, in the synthesis of novel fluoroquinolone derivatives, an amino group at the C-7 position is crucial. One multistep synthesis involves the selective formation of an azide at the C-7 position using sodium azide, followed by a mild reduction using zinc and ammonium chloride to yield the corresponding amine. nih.gov This amine can then be acylated to introduce fatty amido groups, leading to derivatives with potential cytotoxic and antimicrobial activities. nih.gov

Another important application is in the synthesis of fluoroquinolone antibiotics, where a cyclic amine is typically introduced at the C-7 position of the quinolone core. researchgate.netorientjchem.org This is often achieved through a nucleophilic aromatic substitution reaction where a chlorine atom at the C-7 position is displaced by a cyclic amine like piperazine. nih.gov

Formation of Quinolone Antibiotics via Fluoroquinolone Structural Modifications

Ethyl quinolinecarboxylate derivatives are critical precursors in the synthesis of quinolone and, more importantly, fluoroquinolone antibiotics. mdpi.com The Gould-Jacobs reaction is a cornerstone in this field, providing a pathway to the core 4-hydroxyquinoline structure. vcu.eduwikipedia.orgmdpi.com

The general synthetic route often starts with a substituted aniline. For example, to introduce the crucial C-6 fluorine atom, a fluoroaniline is used. This aniline is reacted with diethyl ethoxymethylenemalonate in a condensation reaction, followed by a thermal cyclization at high temperatures to form the ethyl 4-hydroxy-6-fluoro-quinoline-3-carboxylate ring system. vcu.edumdpi.com

Subsequent steps involve:

N-Alkylation: Introduction of an ethyl or cyclopropyl group at the N-1 position.

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, which is then typically reduced or hydrolyzed to the 4-oxo group characteristic of quinolones.

Nucleophilic Substitution: Introduction of a cyclic amine (e.g., piperazine) at the C-7 position, which often requires a pre-existing leaving group like chlorine at that position. researchgate.netnih.gov

Saponification: Hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid, which is a key pharmacophore for antibacterial activity.

This sequence of reactions allows for the modular construction of a wide variety of fluoroquinolone antibiotics, such as Norfloxacin and Ciprofloxacin. nih.gov

Table 2: Key Reactions in Fluoroquinolone Synthesis

| Reaction Step | Description | Key Reagents | Intermediate/Product | Ref |

|---|---|---|---|---|

| Gould-Jacobs Reaction | Formation of the quinolone core | Substituted aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-quinoline-3-carboxylate | vcu.edumdpi.com |

| N-Alkylation | Introduction of substituent at N-1 | Ethyl iodide, Base (e.g., K₂CO₃) | Ethyl 1-ethyl-4-hydroxy-quinoline-3-carboxylate | researchgate.net |

| C-7 Substitution | Introduction of an amine | Piperazine or other cyclic amines | 7-(Piperazin-1-yl)-quinolone derivative | nih.gov |

| Ester Hydrolysis | Conversion of ester to carboxylic acid | NaOH or KOH, then acid workup | Quinolone-3-carboxylic acid | mdpi.com |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize quinolines is crucial for optimizing reaction conditions and designing new synthetic routes. Cascade reactions, in particular, offer an efficient way to build molecular complexity in a single pot.

Detailed Reaction Mechanisms for Cascade Processes

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially without isolating the intermediates. Several cascade processes are employed for the synthesis of quinolinecarboxylate esters.

Benzylation-Cyclization Cascade: One novel method involves the iron(III) chloride (FeCl₃)-catalyzed reaction of 2-amino-aryl alcohols with β-ketoesters. ustc.edu.cnnih.govscilit.com The proposed mechanism for this tandem benzylation-cyclization process is as follows:

The Lewis acid catalyst, FeCl₃, activates the benzylic alcohol, facilitating its departure as a water molecule and generating a benzylic carbocation intermediate.

The β-ketoester then acts as a nucleophile, attacking the carbocation.

This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl of the β-ketoester moiety.

A subsequent dehydration (cyclodehydration) step leads to the formation of the quinoline ring. ustc.edu.cn This process can be extended to propargylation-cyclization cascades to produce 4-alkyne-3-quinolinecarboxylic esters. ustc.edu.cnnih.gov

Condensation-Electrocyclization-Dehydrogenation Cascade: Another powerful cascade approach synthesizes polysubstituted quinolines from o-vinyl anilines and aldehydes, often catalyzed by oxidized active carbon (oAC). units.itresearchgate.net The mechanism is believed to proceed through three main steps:

Condensation: The reaction initiates with the acid-catalyzed condensation of the o-vinyl aniline and the aldehyde to form an imine intermediate. units.it

Electrocyclization: The imine intermediate then undergoes a thermal 6π-electrocyclization to form a dihydroquinoline intermediate. units.itresearchgate.net

Dehydrogenation: The final step is the oxidation (dehydrogenation) of the dihydroquinoline to the aromatic quinoline product. The quinoidic groups on the oAC catalyst are thought to facilitate this final aromatization step. units.it

Pfitzinger Reaction: The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. wikipedia.orgyoutube.comresearchgate.net The mechanism involves:

Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net

Condensation of the aniline portion of this intermediate with the carbonyl compound to form an imine. wikipedia.org

The intermediate exists in equilibrium with its enamine tautomer.

The enamine undergoes an intramolecular cyclization onto the ketone.

A final dehydration step yields the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net This acid can then be esterified to produce the corresponding ethyl ester. semanticscholar.org

Gould-Jacobs Reaction: This reaction is fundamental to quinolone antibiotic synthesis. vcu.edupreprints.org The mechanism begins with the nucleophilic attack of an aniline on diethyl ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermal, 6-electron cyclization, followed by the elimination of a second molecule of ethanol to form the ethyl 4-hydroxyquinoline-3-carboxylate product. wikipedia.orgmdpi.com The product exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org

Role of Catalysts in Reaction Rate and Selectivity

The synthesis of quinoline derivatives, including this compound, is often achieved through condensation reactions such as the Friedländer annulation. The choice of catalyst in these reactions is paramount, as it significantly influences the reaction rate, yield, and selectivity of the desired product. A variety of catalysts, ranging from Brønsted and Lewis acids to heterogeneous solid acids and ionic liquids, have been explored to optimize the synthesis of substituted quinolines. nih.govwikipedia.org

While specific data for the synthesis of this compound is not extensively detailed in broad reviews, the principles from the synthesis of structurally similar quinoline esters can be extrapolated. For instance, in the Friedländer synthesis of polysubstituted quinolines, solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia (SZ) have demonstrated high efficiency, offering short reaction times and high yields. nih.gov The use of such recyclable and environmentally benign catalysts aligns with the principles of green chemistry.

Ionic liquids have also emerged as effective catalysts and reaction media for quinoline synthesis. Their low vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. For example, imidazolium-based ionic liquids with a tetrafluoroborate anion have been shown to be highly efficient in Friedländer synthesis under solvent-free conditions, leading to high product yields. nih.gov The catalytic activity is often correlated with the acidity of the ionic liquid, which facilitates the key condensation and cyclization steps.

The following table summarizes the performance of various types of catalysts in the synthesis of quinoline derivatives, providing a basis for their potential application in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Specific Example | Reaction Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Solid Acid | Nano-crystalline Sulfated Zirconia (SZ) | Ethanol, Reflux | 89 | Recyclable, Mild conditions, Easy work-up nih.gov |

| Ionic Liquid | [Hbim]BF₄ | Solvent-free, 100 °C | 93 | Reusable, High yield nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid | Solvent-free, Microwave | High | Rapid, Efficient organic-chemistry.org |

| Lewis Acid | Neodymium(III) nitrate hexahydrate | Not specified | High | Efficient, Rapid organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Pathways

The core of quinoline synthesis lies in the intramolecular cyclization of a suitably substituted aniline derivative. The specific pathway of this cyclization dictates the substitution pattern of the final quinoline ring. Classical named reactions like the Doebner-von Miller and Friedländer syntheses are primary examples of such pathways. wikipedia.orgwikipedia.org

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism is complex and still a subject of discussion, but it is generally accepted to proceed through a series of conjugate additions, condensations, and eventual cyclization and oxidation to form the quinoline ring. A proposed mechanism involves the initial 1,4-addition of the aniline to the α,β-unsaturated system, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring. Subsequent dehydration and oxidation lead to the aromatic quinoline system.

The Friedländer synthesis , on the other hand, provides a more direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are considered. The first involves an initial aldol-type condensation between the two carbonyl compounds, followed by the formation of a Schiff base (imine) via intramolecular cyclization and subsequent dehydration. The second pathway proposes the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration. The specific pathway can be influenced by the reaction conditions and the nature of the substrates and catalysts used.

In the context of this compound synthesis, a plausible Friedländer approach would involve the reaction of ethyl 4-aminobenzoate with a suitable three-carbon carbonyl compound. The intramolecular cyclization step is the key ring-forming event, leading to the di-hydroquinoline intermediate which then aromatizes to the final product.

Solvent-Free Reaction Conditions and their Mechanistic Implications

The move towards more environmentally friendly chemical processes has led to a significant interest in solvent-free reaction conditions. gctlc.org Performing reactions without a solvent can offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. gctlc.org

In the synthesis of quinolines, solvent-free conditions have been successfully applied, particularly in conjunction with microwave irradiation or the use of solid-supported catalysts and ionic liquids. nih.govorganic-chemistry.org Mechanistically, the absence of a solvent can have several implications. The increased concentration of reactants can lead to a higher frequency of molecular collisions, thereby accelerating the reaction rate.

For reactions that proceed through polar transition states, the absence of a solvating medium can sometimes be detrimental. However, in many cases, especially when one of the reactants is a liquid or the reaction is carried out at a temperature above the melting points of the reactants, the liquid reactant itself can act as the reaction medium.

In a solvent-free Friedländer synthesis of quinoline derivatives, the initial condensation and subsequent intramolecular cyclization are believed to be facilitated by the high concentration of the reactants and the catalyst. The catalyst, whether it be a solid acid or an ionic liquid, plays a crucial role in activating the carbonyl groups and promoting the necessary proton transfer steps in the absence of a protic solvent. The mechanistic pathway is generally considered to be similar to that in solution, but the kinetics and potentially the selectivity can be significantly altered. For instance, ionic liquids in solvent-free conditions can act as both the catalyst and the medium, facilitating the reaction through specific interactions with the reactants and intermediates. nih.gov

The development of robust solvent-free methods for the synthesis of this compound is a promising avenue for making the production of this important intermediate more sustainable and efficient.

Advanced Research Applications

Potential Therapeutic Applications

The quinoline (B57606) scaffold, a core component of Ethyl 6-quinolinecarboxylate, is a subject of significant investigation for its anti-inflammatory properties. Research into various quinoline derivatives has demonstrated notable potential in mitigating inflammatory responses. Studies have examined the biological activity of several quinoline compounds, revealing that certain quinoline-4-carboxlic and quinoline-3-carboxylic acids exhibit impressive anti-inflammatory capabilities, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov These compounds have been shown to inhibit inflammation in mouse macrophages induced by lipopolysaccharides (LPS) without causing significant cytotoxicity. nih.gov

Further research has explored the mechanisms behind these effects. For instance, certain quinoline derivatives have been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory cascade. mdpi.com The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, thereby diminishing inflammatory symptoms like edema and pain. mdpi.com In carrageenan-induced inflammation models, synthetic compounds incorporating the quinoline structure have demonstrated a significant reduction in edema. mdpi.com Additionally, some quinoline-based compounds have shown the ability to modulate inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-kB) in tissues, further supporting their anti-inflammatory potential. nih.gov This body of research underscores the value of the quinoline carboxylate framework as a foundation for developing novel anti-inflammatory agents. nih.govchemimpex.com

The molecular framework of this compound serves as a basis for designing potent enzyme inhibitors, with significant research focused on lactate dehydrogenase (LDH) and Cholesteryl Ester Transfer Protein (CETP).

Lactate Dehydrogenase (LDH) Inhibition LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy for various diseases, including cancer. mdpi.comnih.gov Researchers have designed and synthesized novel families of ethyl pyrimidine-quinolinecarboxylate derivatives as enhanced inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com Through virtual docking screening and subsequent synthesis, several of these compounds have demonstrated significant inhibitory activity. mdpi.com

Notably, thirteen compounds from one study showed IC50 values below 5 μM, with four exhibiting IC50 values of approximately 1 μM. mdpi.com The research also identified derivatives that were selective for the hLDHA isoform over the hLDHB isoform, which is a crucial aspect for targeted therapy. mdpi.com This line of inquiry highlights the potential of quinolinecarboxylate structures to serve as scaffolds for developing selective and potent LDH inhibitors. mdpi.comimrpress.com

Table 1: LDH Inhibition by Ethyl Pyrimidine-Quinolinecarboxylate Derivatives

| Compound ID | hLDHA IC50 (μM) | hLDHB IC50 (μM) | Selectivity |

|---|---|---|---|

| 16a | ≈ 1 | > 10 | Double Inhibitor |

| 18b | ≈ 1 | > 10 | Double Inhibitor |

| 18c | ≈ 1 | > 10 | Double Inhibitor |

| 18d | ≈ 1 | > 10 | Double Inhibitor |

| 15c | < 10 | > 100 | Selective for A |

| 15d | < 10 | > 100 | Selective for A |

| 16d | < 10 | > 100 | Selective for A |

Data sourced from a study on synthesized ethyl pyrimidine-quinolinecarboxylate derivatives. mdpi.com

Cholesteryl Ester Transfer Protein (CETP) Inhibition CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, and its inhibition is a strategy for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. mdpi.comnih.gov CETP inhibitors work by lowering low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B (apoB) concentrations. mdpi.comnih.gov While specific studies directly evaluating this compound as a CETP inhibitor are not prominent, the broader field of small-molecule inhibitors for metabolic disorders often involves heterocyclic scaffolds like quinoline. The development of CETP inhibitors such as anacetrapib and obicetrapib has demonstrated that targeted inhibition can significantly reduce major coronary events, primarily by lowering apoB-containing lipoproteins. mdpi.comnih.gov This area of research represents a potential, albeit less explored, application for novel quinoline carboxylate derivatives.

Derivatives of the quinoline carboxylate structure are being actively investigated for their antiviral properties. A notable area of research involves the synthesis of novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives for evaluation against the hepatitis B virus (HBV). nih.gov In one study, a series of these non-nucleoside compounds were tested in vitro, with several demonstrating the ability to inhibit the expression of viral antigens HBsAg and HBeAg at low concentrations. nih.gov

Specifically, six compounds from this series displayed excellent intracellular inhibitory activity and selectivity against HBV DNA replication. nih.gov The research identified one compound as the most active among the initial hits, showcasing the therapeutic potential of this chemical class. nih.gov Further studies have focused on developing broad-spectrum antivirals against enteroviruses based on the quinoline scaffold. nih.gov This research has led to the identification of promising lead compounds with potent activity against various enterovirus strains, including EV-D68, EV-A71, and CVB3. nih.gov The mechanism of some antiviral quinolines involves strengthening innate antiviral resistance with potentially minimized risks of adverse autoimmunological effects. researchgate.net

The versatility of the this compound structure extends to the development of antifungal agents. chemimpex.com Research has shown that various derivatives of quinoline possess the potential to combat fungal infections. chemimpex.com For example, ethyl isothiocyanate, an organosulfur compound, has demonstrated notable antifungal activity against Candida albicans, a common cause of fungal infections in humans. nih.gov Studies on this compound revealed that it can induce ROS-dependent cellular death and DNA fragmentation in C. albicans. nih.gov

Furthermore, investigations into indole carboxylic acid derivatives, which share structural similarities with the quinoline core, have also shown promising antifungal activities. nih.gov The ethyl acetate extract of the fungus Aspergillus niger has exhibited moderate antifungal activity against pathogens like Candida albicans, Sclerotium rolfsii, and Fusarium sambucinum. mdpi.com These findings suggest that the broader chemical class to which this compound belongs is a fertile ground for the discovery of new antifungal compounds. chemimpex.com

The quinoline core structure is a well-established pharmacophore in the development of antitubercular agents. This compound derivatives are part of a larger family of compounds being explored to combat Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. google.commdpi.com

Research has focused on synthesizing novel quinoline-based compounds that target essential bacterial processes. One key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and transcription. mdpi.com Arylated quinoline carboxylic acid backbones have been developed that act on DNA gyrase, inducing DNA strand breaks and subsequent cell lysis. mdpi.com

Other synthetic strategies involve creating hybrid molecules, such as isatin-tethered quinolines, which have shown potent activity against Mtb with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. mdpi.com One such derivative displayed a MIC of 0.06 µg/mL, representing a significant increase in activity compared to its parent compound. mdpi.com Structure-activity relationship (SAR) studies on various series, including 6-dialkylaminopyrimidine carboxamides, have led to compounds with potent antitubercular activity and improved physicochemical properties, suggesting a novel mechanism of action. nih.gov

Table 2: Antitubercular Activity of a Synthesized Quinoline Derivative

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Isatin-tethered derivative Q8b | M. tuberculosis RCMB 010126 | 0.06 |

| Lead Compound IV | M. tuberculosis | 6.24 |

| Isoniazid (Reference) | M. tuberculosis RCMB 010126 | 0.48 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of the microorganism. mdpi.com

This compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com

Anti-Alzheimer: The quinoline structure is related to compounds investigated for Alzheimer's disease treatment. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's. nih.gov These compounds are related to huperzine A, a naturally occurring cholinesterase inhibitor, and have shown activity in reversing memory impairment in preclinical models. nih.gov Research has also pointed to quinolinic acid, a related compound, as playing a potential role in the progression of the disease by causing nerve cell death. biospace.com

Anticonvulsant: Bioisosteres of certain ethyl carboxylate compounds have been developed as selective modulators of GABA-A receptors, which are involved in regulating neuronal excitability. nih.gov One such compound, KRM-II-81, demonstrated potent anticonvulsant effects in multiple rodent models, including against electroshock- and pentylenetetrazole (PTZ)-induced convulsions, with greater efficacy than diazepam in some tests. nih.gov This suggests the potential for developing novel treatments for epilepsy based on these structures. nih.govnih.gov

Anxiolytic: The quinoline scaffold is also incorporated into compounds designed for their anxiolytic (anti-anxiety) properties. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a] nih.govmdpi.combenzodiazepine-3-carboxylate was synthesized and shown to have high affinity for central benzodiazepine receptors. nih.gov This compound exhibited a partial agonist profile, providing useful anti-anxiety activity in animal models without the typical side effects associated with full benzodiazepine agonists. nih.gov

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a significant strategy in the management of metabolic disorders, particularly dyslipidemia, which is characterized by unhealthy levels of lipids in the blood. mdpi.com CETP inhibitors have been developed to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol. nih.gov While research has not specifically focused on this compound for this application, the development of small-molecule CETP inhibitors provides a relevant context. The mechanism of these drugs involves reducing apoB-containing lipoproteins, which is a key factor in their ability to lower the risk of major adverse cardiovascular events. mdpi.comnih.gov The ongoing development and trials of new CETP inhibitors like obicetrapib underscore the importance of this therapeutic approach for patients with atherosclerotic cardiovascular disease. nih.govyoutube.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target. These techniques provide insights into the binding modes, affinities, and potential biological activity of a compound, guiding further drug discovery and development efforts.

Elucidation of Mechanism of Action at Molecular Targets (Enzymes, Receptors)

Computational docking studies are instrumental in elucidating how quinoline-based compounds interact with biological targets at a molecular level. By simulating the binding of a ligand into the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies involving quinoline derivatives, docking analyses have been used to understand their binding to various enzymes and receptors.

One common application is in the identification of inhibitors for enzymes critical to disease progression. For example, virtual screening of quinoline-derived libraries has been performed against therapeutic targets of viruses like SARS-COV-2, including its main protease (M-Pro) and RNA-dependent RNA polymerase (RdRp), to identify potential inhibitors. nih.gov In such studies, the docking pose reveals how the quinoline scaffold and its substituents fit within the binding pocket. For other quinoline derivatives, molecular dynamics simulations have been employed to evaluate the stability of the docked complexes over time, confirming that the compound maintains key contacts with protein residues. nih.gov This detailed molecular view helps explain the compound's mechanism of action and provides a basis for designing more potent and selective molecules.

Virtual Screening for Enhanced Inhibitors

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Pharmacophore-based virtual screening, for example, uses the three-dimensional arrangement of essential features of a known active molecule to search for new compounds with similar properties. mdpi.com

In the context of quinoline derivatives, virtual screening has been successfully applied to discover novel inhibitors for various targets. For example, a fragment-based virtual screening approach led to the identification of a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.gov Similarly, screening of compound libraries against targets like the receptor-binding domain of the SARS-COV-2 spike protein has identified quinoline-based molecules with high binding scores, suggesting their potential as entry inhibitors. nih.gov These "hit" compounds from virtual screening serve as starting points for further chemical optimization to improve their potency and drug-like properties.

Table 1: Examples of Virtual Screening Studies Involving Quinoline Scaffolds

| Target Protein/Enzyme | Screening Method | Objective | Key Findings |

|---|---|---|---|

| SARS-COV-2 M-Pro, PL-Pro, RdRp | Molecular Docking | Identify inhibitors of viral replication | Quinoline derivatives showed potential binding to key viral enzymes. nih.gov |

| JMJD3 (Jumonji domain-containing protein 3) | Fragment-based Virtual Screening | Discover selective enzyme inhibitors | A novel quinoline-5,8 dicarboxylic acid scaffold was identified as a potent inhibitor. nih.gov |

| CDK4/6 and Aromatase | Pharmacophore-based Screening | Identify dual inhibitors for breast cancer therapy | The technique was proposed to find candidates that fit the pharmacophore models of both targets. mdpi.com |

| Estrogen Receptor α (ERα) | Molecular Docking | Identify novel ERα inhibitory ligands | Screening of various scaffolds, including bipyrazoles, identified compounds with strong binding affinity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized compounds.

For scaffolds related to quinoline, such as quinazolines, QSAR models have been developed to predict their inhibitory activity against targets like the tyrosine kinase erbB-2. nih.gov In these studies, various molecular descriptors are calculated, including:

Electronic descriptors: Describing the distribution of charges.

Topological descriptors: Relating to the connectivity and branching of the molecule.

Steric descriptors: Pertaining to the size and shape of the molecule.

A typical QSAR study involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.net For a series of quinazoline derivatives, a developed model indicated that specific estate contribution descriptors, which account for electrostatic interactions, were crucial in predicting inhibitory activity. nih.gov Such models can guide the rational design of new derivatives of this compound by suggesting which structural modifications are likely to enhance biological activity.

Table 2: Common Descriptors Used in QSAR Analysis of Heterocyclic Compounds

| Descriptor Type | Description | Example | Relevance to Activity |

|---|---|---|---|

| Topological | Describes molecular size, shape, and branching. | Wiener Index | Can influence how a molecule fits into a binding site. |

| Electronic | Relates to the electronic properties of the molecule. | Dipole Moment | Affects electrostatic interactions with the target protein. pensoft.net |

| Quantum Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Estate Contribution | Encodes information about atom-type electrotopological state. | SaaOE-Index, SsClE-index | Found to be important in predicting tyrosine kinase inhibitory activity in quinazoline analogues. nih.gov |

| Physicochemical | Describes properties like lipophilicity. | LogP | Influences membrane permeability and binding to hydrophobic pockets. pensoft.net |

Catalysis Research and Development

The quinoline framework and its carboxylate derivatives are of significant interest in the field of catalysis, both as components of ligands that coordinate with transition metals and as building blocks in the development of novel catalytic systems.

Quinolinecarboxylates as Ligands in Transition Metal Catalysis

Ligands play a crucial role in homogeneous catalysis by binding to a central metal atom and modifying its reactivity, selectivity, and stability. Quinoline-containing multidentate ligands have been synthesized and used to form complexes with various transition metals. dntb.gov.ua The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group in a molecule like this compound can act as coordination sites, allowing it to function as a ligand.

These ligands do more than just occupy space around the metal center; they can actively participate in the catalytic cycle. rsc.org The electronic properties of the quinoline ring system can be tuned to influence the catalytic activity of the metal. Transition metal carboxylate complexes have found applications in a wide range of industrial and synthetic processes. researchgate.net The development of sophisticated ligands, including those derived from quinolinecarboxylates, is a key area of research aimed at creating more efficient and selective catalysts. rsc.org

Development of Novel Catalytic Systems

Research into novel catalytic systems often focuses on creating more sustainable and efficient chemical manufacturing processes. sciencedaily.com this compound can serve as a building block or intermediate in the synthesis of more complex molecules that form the basis of new catalysts. chemimpex.com For instance, the development of heterogeneous catalysts, where the active catalytic species is supported on a solid material, is an area of intense investigation. These systems offer advantages in terms of catalyst recovery and reuse. sciencedaily.com

The unique electronic and structural features of the quinoline moiety can be harnessed to design catalysts for specific transformations. The field is moving towards creating catalytic systems with atomic-level precision to revolutionize manufacturing for fine chemicals and pharmaceuticals. sciencedaily.com While specific catalytic systems based directly on this compound are not extensively detailed, the broader research into related structures, such as using transition metal complexes with main group elements as supporting ligands, highlights the ongoing innovation in catalyst design. nih.gov This includes developing catalysts for important reactions like decarboxylative coupling, where transition metals catalyze the formation of new bonds. rsc.org

Green Chemistry Principles in Catalytic Synthesis of Quinolinecarboxylates

Materials Science and Engineering

The rigid, planar structure and rich electronic properties of the quinoline nucleus make this compound and related derivatives valuable building blocks in materials science. chemimpex.com These compounds serve as precursors for the synthesis of more complex molecules and functional materials.

This compound can be utilized as a key intermediate in the creation of functional materials with specific properties. chemimpex.com The quinoline moiety is a known fluorophore, and its derivatives are used to create fluorescent probes for applications in biological imaging. chemimpex.com The ability to undergo various chemical transformations allows for the incorporation of the quinoline scaffold into larger, more complex structures, leading to the development of novel materials for various sectors. chemimpex.com

The field of organic electronics leverages the properties of π-conjugated organic molecules for applications in electronic devices. rsc.org Quinoline derivatives have emerged as promising candidates for use as organic semiconductors. researchgate.net Specifically, compounds like 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines have been investigated as solution-processable p-type organic semiconductors for Organic Field-Effect Transistors (OFETs). researchgate.net

These materials exhibit desirable properties such as good solubility in common organic solvents, which allows for easier device fabrication. researchgate.net OFETs constructed with these quinoline-based materials have shown high field-effect hole mobilities and good on/off ratios, demonstrating their potential for high-performance electronic applications. researchgate.net The performance of these materials is highly dependent on their molecular structure, where even minor atomic changes can have a dramatic effect on the energetics, morphology, and ultimate device performance. rsc.org

Table 3: Performance of Quinoline-Based Organic Semiconductor in OFETs

| Compound Class | Dielectric Material | Hole Mobility (cm²/V·s) | Ion/off Ratio | Operating Voltage |

|---|

Polymeric Materials and Composites